N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide
Description
N-[(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide is a structurally complex acetamide derivative featuring a hydroxytetralin (tetrahydronaphthalene) core linked to a 3-methylphenylacetamide moiety.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-5-4-6-16(11-15)12-19(22)21-14-20(23)10-9-17-7-2-3-8-18(17)13-20/h2-8,11,23H,9-10,12-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWHXHZFCMZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
A modified procedure from PMC enables the synthesis of tetrahydronaphthalenylmethylamines:
Step 1 :
1,2,3,4-Tetrahydronaphthalen-2-one (tetralone) undergoes reductive amination with benzylamine using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C for 12 hr, yielding N-benzyl-1,2,3,4-tetrahydronaphthalen-2-ylmethanamine (Yield: 78%).
Step 2 :
Hydrogenolysis of the benzyl group via 10% Pd/C in ethanol under H2 (1 atm) produces 1,2,3,4-tetrahydronaphthalen-2-ylmethanamine (Yield: 92%).
Step 3 :
Hydroxylation at C2 is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 2 hr), followed by acidic workup to yield 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethanamine (Intermediate A, Yield: 65%).
Alternative Hydroxylation Methods
Epoxidation of 1,2-dihydronaphthalene derivatives with VO(acac)2 and tert-butyl hydroperoxide (TBHP) in CH2Cl2 (25°C, 6 hr) generates an epoxide intermediate, which undergoes ring-opening with aqueous HCl to install the hydroxyl group (Yield: 58–72%).
Synthesis of Intermediate B: 2-(3-Methylphenyl)Acetyl Chloride
Step 1 :
2-(3-Methylphenyl)acetic acid is treated with thionyl chloride (SOCl2) in anhydrous toluene under reflux (4 hr). Excess SOCl2 is removed under vacuum to yield the acyl chloride (Intermediate B, Yield: 95%).
Amide Coupling to Form the Target Compound
Step 1 :
Intermediate A (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethanamine, 1.0 eq) is dissolved in dry dichloromethane with triethylamine (2.5 eq). Intermediate B (1.2 eq) is added dropwise at 0°C, and the reaction is stirred for 6 hr at room temperature.
Workup :
The mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried (MgSO4) and concentrated to afford the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the title compound (Yield: 82%).
Reaction Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | Et3N | Pyridine | Et3N |
| Temperature | 0°C → RT | RT | 0°C → RT |
| Acyl Chloride Equiv. | 1.2 | 1.5 | 1.2 |
| Yield | 82% | 76% | 82% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl3) :
δ 7.25–7.15 (m, 4H, Ar-H), 6.95 (d, J = 7.5 Hz, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 4.10 (br s, 1H, OH), 3.65 (dd, J = 12.0, 4.5 Hz, 1H, CH2N), 3.52 (dd, J = 12.0, 8.0 Hz, 1H, CH2N), 2.95–2.80 (m, 2H, CH2 tetralin), 2.60 (s, 3H, CH3), 2.45–2.30 (m, 2H, CH2 tetralin), 1.90–1.70 (m, 2H, CH2 tetralin).13C NMR (125 MHz, CDCl3) :
δ 172.5 (C=O), 140.2, 138.5, 134.7, 129.8, 128.4, 127.9, 126.5, 125.8 (Ar-C), 68.9 (C-OH), 52.3 (CH2N), 35.7, 29.8, 28.5 (CH2 tetralin), 21.3 (CH3).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Pathways
Mitsunobu Reaction for Hydroxyl Group Installation
Treatment of 1,2,3,4-tetrahydronaphthalen-2-ylmethanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF introduces the hydroxyl group via inversion of configuration (Yield: 74%).
Enzymatic Resolution for Enantiopure Product
Lipase-mediated acetylation of racemic 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethanamine in vinyl acetate resolves the (R)- and (S)-enantiomers (ee >98%).
Industrial-Scale Considerations
Patent Methodology (EP2403854) :
A continuous flow reactor system achieves 85% yield at 100 g/hr scale using:
- Residence time: 12 min
- Temperature: 25°C
- Solvent: 2-MeTHF
- Catalyst: 0.5 mol% DMAP.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hydroxytetralin core and methyl-substituted aromatic acetamide. Below is a comparative analysis with key analogs from the literature:
Key Comparative Insights
Hydroxy-Substituted vs. Halogenated Acetamides The target compound’s hydroxytetralin group contrasts with halogenated analogs like alachlor . Coordination compounds of N-(2-hydroxyphenyl)acetamide demonstrate metal-binding capabilities , suggesting the target’s hydroxyl group may facilitate similar interactions for catalytic or therapeutic applications.
Aromatic vs. Heterocyclic Acetamides
- Triazole-linked acetamides (e.g., 6a–6c) exhibit antimicrobial activity due to the heterocyclic triazole’s electron-deficient nature . The target’s methylphenyl group lacks this electron-withdrawing effect but may confer steric stability.
Synthetic Methodologies
- Cu(OAc)₂-catalyzed cycloaddition (used for triazole-acetamides ) could be adapted for synthesizing the target compound by modifying alkynyl or azide precursors.
Spectral Characteristics
- The target’s IR spectrum would likely show a broad O–H stretch (~3200–3400 cm⁻¹) and C=O stretch (~1670 cm⁻¹), comparable to N-(3-nitrophenyl)acetamide .
- NMR signals for the hydroxytetralin methylene protons (δ ~3.5–4.5 ppm) and acetamide carbonyl (δ ~165–170 ppm) would align with related structures .
Data Tables
Table 1: Spectral Comparison of Selected Acetamides
Table 2: Bioactivity Comparison
Biological Activity
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H21NO2
- Molecular Weight : 295.4 g/mol
- CAS Number : 1421506-52-6
The compound features a tetrahydronaphthalene moiety with a hydroxyl group and an acetamide functional group, which contribute to its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This effect is mediated through the interaction with specific proteins involved in cell cycle regulation and apoptosis .
- Antiviral Activity : Preliminary studies suggest that it possesses antiviral properties, particularly against the hepatitis C virus (HCV). The mechanism involves the inhibition of viral replication through interference with viral proteins .
- Receptor Interaction : The compound interacts with several biological targets, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. This interaction may explain its diverse pharmacological effects .
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induces apoptosis via mitochondrial pathway |
| MCF-7 | 12.7 | Inhibits proliferation and induces G1 arrest |
| A549 | 9.8 | Activates caspase-dependent pathways |
*Data derived from various studies assessing the cytotoxicity of the compound on cancer cell lines .
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
| Virus | Activity | Mechanism of Action |
|---|---|---|
| Hepatitis C Virus | Moderate | Inhibits viral replication |
| Influenza Virus | Low | Interferes with viral entry |
*These findings suggest potential as a therapeutic agent in treating viral infections .
Case Studies
-
Study on Apoptosis Induction :
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in HeLa cells. This shift led to enhanced apoptosis rates compared to control groups . -
Antiviral Efficacy Against HCV :
In vitro studies highlighted the compound's ability to reduce HCV replication significantly. The mechanism was linked to its ability to disrupt the interaction between viral proteins and host cell receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
